![molecular formula C9H12F2N2O B6894345 4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole](/img/structure/B6894345.png)
4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole typically involves multiple steps, starting with the preparation of the 3,3-difluorocyclobutyl intermediate. This intermediate is then reacted with appropriate reagents to introduce the methoxy and pyrazole groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the cyclobutyl group. Common reagents for these reactions include halides and organometallic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying biochemical mechanisms and developing new therapeutic strategies.
Comparison with Similar Compounds
4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole can be compared to other similar compounds, such as:
3-[(3,3-Difluorocyclobutyl)methoxy]-4-methoxyaniline: This compound shares the difluorocyclobutyl group but differs in the aromatic ring structure, leading to different reactivity and applications.
4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline:
4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine: The pyrimidine ring in this compound offers different binding properties and reactivity compared to the pyrazole ring in this compound.
Properties
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O/c1-13-5-8(4-12-13)14-6-7-2-9(10,11)3-7/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNZEFIHSMNBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6894264.png)
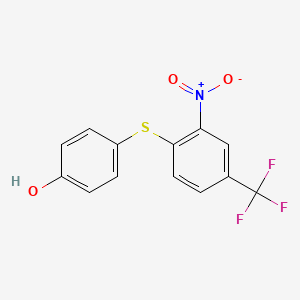
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylicacid](/img/structure/B6894272.png)
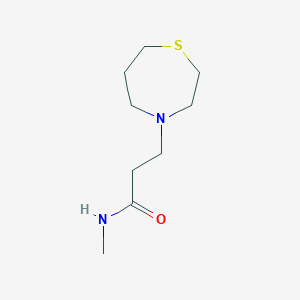
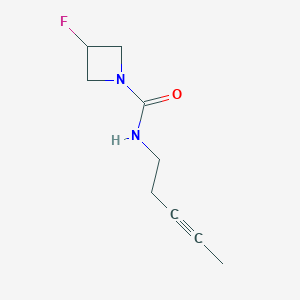
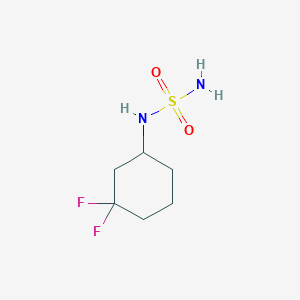

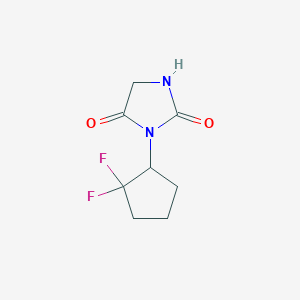
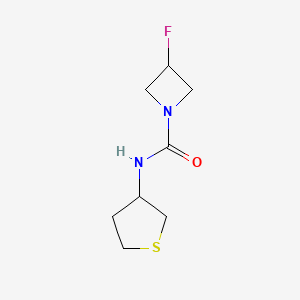
![1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B6894318.png)
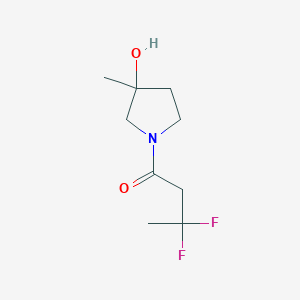
![(2S)-2-[(5-bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6894338.png)
![1-[(3,3-Difluorocyclobutyl)methyl]pyridin-2-one](/img/structure/B6894341.png)

